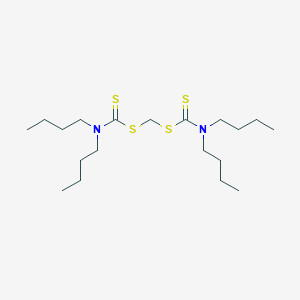

Methylene dibutyldithiocarbamate

Description

Properties

IUPAC Name |

dibutylcarbamothioylsulfanylmethyl N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2S4/c1-5-9-13-20(14-10-6-2)18(22)24-17-25-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODBLQHQHXPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)SCSC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029718 | |

| Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10254-57-6 | |

| Record name | Vanlube 7723 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10254-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl-carbamodithioic acid, methylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylene bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL-CARBAMODITHIOIC ACID, METHYLENE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8074XM58IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations Involving Methylene Dibutyldithiocarbamate

Ligand Exchange and Transfer Reaction Mechanisms

Ligand exchange and transfer are pivotal reactions for MBDTC, especially in its role as a lubricant additive. These reactions involve the transfer of the dithiocarbamate (B8719985) group to other metal complexes, influencing the chemical environment of the system.

In lubricant formulations, MBDTC can act as a precursor for the in-situ formation of other functional additives. A notable example is the transfer of the dithiocarbamate (DTC) ligand from MBDTC to molybdenum dithiocarbamate (MoDTC). rsc.org This transfer is a critical process that can regenerate or modify the active MoDTC species, thereby extending the functional lifetime of the lubricant. rsc.org The reaction demonstrates the role of MBDTC as a "delayed-release" source of DTC ligands.

The transfer of the DTC ligand from MBDTC is often facilitated by the presence of Lewis acids. nih.gov Zinc(II) complexes, such as zinc dithiophosphate (B1263838) (ZnDTP), have been shown to induce the DTC transfer from MBDTC to MoDTC. rsc.org The zinc(II) ion acts as a Lewis acid, interacting with the sulfur atoms of the dithiocarbamate moiety. This interaction weakens the carbon-sulfur bond, promoting the release of the DTC group. rsc.org This mechanism highlights the cooperative interactions between different additives within a lubricant system. Other Lewis bases with N,N-donor atoms like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) have also been reported to form adducts with metal dithiocarbamate complexes. nih.gov

| Lewis Acid | Role in Reaction | Observed Effect | Reference |

|---|---|---|---|

| ZnDTP | Catalyst | Induces DTC transfer from MBDTC to MoDTC by activating the C-S bond. | rsc.org |

| Zn(acac)₂ | Potential Catalyst | Can facilitate the release of DTC from MBDTC. | rsc.org |

| CuOAc | Co-catalyst | Essential for tandem difunctional carbonylation, likely activating components in the catalytic cycle. | acs.org |

Oxidative conditions can influence the stability of dithiocarbamate complexes and lead to the release of the DTC ligand. The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. wikipedia.org While specific studies on the direct impact of oxidative conditions on MBDTC ligand release are not extensively detailed in the provided search results, the general chemistry of dithiocarbamates suggests that oxidation would be a significant factor in its degradation and the subsequent release of the DTC ligand. wikipedia.org

Carbon-Sulfur Bond Activation Studies

The activation and cleavage of the carbon-sulfur (C-S) bond in MBDTC are central to its reactivity, particularly in the context of ligand transfer reactions. rsc.org Transition metal-catalyzed C-S bond activation has become an important method for forming new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnnih.gov

Studies have shown that Zn(II) complexes, such as ZnDTP, can activate the C-S bond in MBDTC. The proposed mechanism involves the Zn(II) ion acting as a Lewis acid, which coordinates to the sulfur atom of the dithiocarbamate. This coordination facilitates the cleavage of the C-S bond, leading to the release of the DTC moiety. rsc.org This process is crucial for the "delayed" action of MBDTC as a DTC donor in lubricant systems. rsc.org

Radical-Mediated Reactions of Dithiocarbamates

Dithiocarbamates can participate in radical-mediated reactions, where they can serve as sources of various radical species. These reactions open up pathways for the synthesis of complex organic molecules.

Acyl dithiocarbamates can be used to generate acyl radicals, which are versatile intermediates in organic synthesis. bham.ac.uk These acyl radicals can undergo cyclization reactions with alkenes to form new ring systems. For instance, the 6-exo trig acyl radical cyclization is a common pathway, but this can be diverted to a formal 7-endo trig pathway through appropriate substitution on the alkene acceptor. bham.ac.uk This demonstrates the tunability of these radical reactions for targeted synthesis. While the provided information focuses on acyl dithiocarbamates in general, the principles can be extended to understand the potential radical-mediated reactions of MBDTC if it were to fragment to form dithiocarbamate radicals.

Mechanistic Insights into Multi-Component Condensation Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Dithiocarbamates and their precursors are known to participate in various MCRs.

The synthesis of Methylene (B1212753) dibutyldithiocarbamate itself can be viewed as a process involving multiple components: dibutylamine (B89481), carbon disulfide, and a methylene source (typically dichloromethane). The initial reaction between a secondary amine (dibutylamine) and carbon disulfide in the presence of a base forms the dithiocarbamate anion. This anion then acts as a nucleophile, reacting with an electrophilic methylene source to yield the final product.

Recent research has explored various MCRs involving carbon disulfide and amines to generate dithiocarbamates and related heterocycles. For example, a one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent is a common strategy for synthesizing dithiocarbamate derivatives. organic-chemistry.org In some instances, these reactions can lead to the formation of more complex structures, such as thiazolidine-2-thiones when primary amines are used. organic-chemistry.org

The methylene bridge in Methylene dibutyldithiocarbamate is a key structural feature. In the context of MCRs, formaldehyde (B43269) and its surrogates are often used as C1 building blocks. While there is no direct evidence of this compound participating as a reactant in further multi-component condensations, its synthesis highlights the principles of such reactions. The reaction mechanism for the formation of dithiocarbamates in MCRs generally involves the initial formation of a dithiocarbamic acid or its salt, which then reacts with an electrophile.

A study on the reaction of dithiocarbamates with 2-[bis(methylthio)methylene]malononitrile resulted in the unexpected formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones, showcasing the complex cyclization and condensation pathways these molecules can undergo. researchgate.net

The table below outlines a generalized scheme for a multi-component reaction leading to dithiocarbamate synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Secondary Amine (e.g., Dibutylamine) | Carbon Disulfide (CS₂) | Alkyl Halide (e.g., Dichloromethane) | Base | S-Alkyl Dithiocarbamate |

| Primary Amine | Carbon Disulfide (CS₂) | Sulfoxonium Ylide | Water | Thiazolidine-2-thione organic-chemistry.org |

Coordination Chemistry and Metal Complexes of Methylene Dibutyldithiocarbamate Ligands

Chelation Properties and Metal-Binding Behavior

The coordination chemistry of dithiocarbamate (B8719985) ligands is rich and varied, largely defined by the delocalization of electron density across the S₂CNC core. This electronic structure makes the sulfur atoms effective donors for a wide range of soft and borderline metal ions. nih.govwikipedia.org

Dithiocarbamate ligands can adopt several coordination modes, which dictate the final structure of the metal complex. sysrevpharm.org

Monodentate Coordination: In this mode, only one of the two sulfur atoms binds to the metal center. This is less common as the formation of a four-membered chelate ring is generally more stable. nih.gov Monodentate coordination is sometimes observed in mixed-ligand complexes where steric hindrance prevents bidentate chelation. researchgate.net

Bidentate Chelation: This is the most prevalent coordination mode, where both sulfur atoms of the dithiocarbamate group bind to the same metal ion, forming a stable four-membered ring. nih.gov This symmetrical chelation is a defining feature of many homoleptic dithiocarbamate complexes.

Bridging Coordination: A dithiocarbamate ligand can bridge two metal centers. This can occur in an anisobidentate fashion, where one sulfur is terminal to one metal and the other bridges to a second metal, or where the entire ligand acts as a bridge between two metal ions. sysrevpharm.orgresearchgate.net

For a ligand such as methylene (B1212753) dibutyldithiocarbamate, the presence of two distinct dithiocarbamate moieties allows it to function as a powerful bridging ligand. Each dithiocarbamate group can chelate to a different metal center, leading to the formation of discrete dinuclear complexes or extended polynuclear arrays. This bridging capability is fundamental to creating complex structures with potentially novel magnetic and electronic properties arising from the interaction of the metal centers. nih.govmdpi.com

Table 1: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description | Representative Example |

| Monodentate | One sulfur atom coordinates to the metal center. | Often found in sterically crowded mixed-ligand complexes. researchgate.net |

| Bidentate (Chelating) | Both sulfur atoms coordinate to the same metal center, forming a four-membered ring. | [Ni(S₂CNEt₂)₂] (Square Planar) |

| Bidentate (Bridging) | The two sulfur atoms of one ligand coordinate to two different metal centers. | [Cu(μ-S₂CNR₂) (PR₃)]₂ mdpi.com |

| Bridging via Bis-Chelation | Each of the two chelating units of a bis(dithiocarbamate) ligand binds to a separate metal ion. | Expected for Methylene dibutyldithiocarbamate complexes, e.g., [(M(S₂CNBu₂)₂)₂CH₂] |

The geometry of a metal dithiocarbamate complex is determined by the electronic configuration and preferred coordination number of the metal ion, as well as by the steric and electronic properties of the dithiocarbamate ligand itself. researchgate.net The substituents on the nitrogen atom play a crucial role in fine-tuning these properties. nih.gov

Common coordination geometries include:

Octahedral: Often seen with metals like Co(III) in [Co(R₂dtc)₃] or in adducts where a square planar complex binds two additional ligands, such as [Ni(R₂dtc)₂(pyridine)₂]. nih.gov

Square Planar: Typical for d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Cu(III). mdpi.commdpi.com

Tetrahedral: Observed for d¹⁰ metal ions like Zn(II) and Cd(II). nih.gov

In this compound, the bulky n-butyl groups introduce significant steric hindrance. This can influence the geometry around the metal center and affect the packing of the complexes in the solid state. The flexible methylene (-CH₂-) linker between the two dithiocarbamate units allows for a degree of conformational freedom, enabling the ligand to bridge metal centers at various distances and orientations, thus accommodating the formation of stable dinuclear or polynuclear structures.

Synthesis and Characterization of Metal Dithiocarbamate Complexes

The synthesis of metal dithiocarbamate complexes is generally straightforward, contributing to their widespread study. mdpi.com

Homoleptic metal dithiocarbamate complexes are typically prepared by the reaction of a metal salt with an alkali metal salt of the desired dithiocarbamate ligand in a suitable solvent. wikipedia.orgmdpi.com This salt metathesis reaction is driven by the precipitation of the often-insoluble metal complex.

MCln + n Na[S₂CNR₂] → M(S₂CNR₂)n + n NaCl

An alternative route involves the oxidative addition of a thiuram disulfide (the oxidized dimer of a dithiocarbamate) to a low-valent metal complex. wikipedia.org

Mo(CO)₆ + 2 [S₂CNMe₂]₂ → Mo(S₂CNMe₂)₄ + 6 CO

These methods are applicable to a wide range of transition metals. For instance, Ni(II) and Pd(II) readily form square planar M(dtc)₂ complexes, while Au(III) can form square planar [Au(dtc)₂]⁺ cations or neutral Au(dtc)₃ complexes. sysrevpharm.orgmdpi.com Dioxomolybdenum(VI) complexes can also be synthesized. The synthesis of polynuclear complexes using a bridging ligand like this compound would typically involve reacting the ligand with two equivalents of a metal precursor.

Table 2: Examples of Transition Metal Dithiocarbamate Complexes

| Metal Ion | Complex Formula | Coordination Geometry |

| Ni(II) | [Ni(S₂CNEt₂)₂] | Square Planar |

| Pd(II) | [Pd(S₂CNEt₂)₂] | Square Planar |

| Zn(II) | [Zn(S₂CNEt₂)₂] | Tetrahedral |

| Cd(II) | [Cd(S₂CNEt₂)₂] | Tetrahedral |

| Co(III) | [Co(S₂CNEt₂)₃] | Octahedral |

| Au(III) | [Au(S₂CNEt₂)₂]⁺ | Square Planar |

| Cu(II) | [Cu(S₂CNBu₂)₂] | Distorted Square Planar mdpi.com |

| Mo(VI) | [MoO₂(S₂CNR₂)₂] | Distorted Octahedral |

Dithiocarbamate complexes, particularly coordinatively unsaturated ones like square planar M(dtc)₂, can react with Lewis bases to form mixed-ligand complexes, often called adducts. researchgate.net For example, four-coordinate Ni(II) or Zn(II) dithiocarbamates can react with nitrogen-donor ligands like pyridine (B92270) or bipyridine to form five- or six-coordinate octahedral complexes. researchgate.net Phosphine ligands are also commonly used to form mixed-ligand complexes with metals such as Cu(I), Pd(II), and Pt(II). mdpi.commdpi.com These reactions can significantly alter the electronic, spectroscopic, and reactive properties of the metal center. researchgate.net

Research on Synergistic Interactions within Metal-Dithiocarbamate Systems

The assembly of multiple metal centers using a bridging ligand like this compound creates a platform for synergistic interactions. These interactions arise when the properties of the polynuclear complex are not simply the sum of its mononuclear parts. For example, bringing two metal ions into close proximity can facilitate metal-metal electronic communication, leading to novel electrochemical or magnetic behavior. rsc.org

Research on related polynuclear systems has shown that the biological activity of trinuclear dithiocarbamate complexes can be significantly enhanced compared to their mononuclear precursors, suggesting a synergistic effect between the metal centers. nih.gov In some bis(dithiocarbazate) systems, which are structurally related to bis(dithiocarbamates), both the metal and the ligand can participate in redox reactions, indicating a cooperative electronic relationship. rsc.org The study of such polynuclear complexes is crucial for understanding how to design molecules with emergent properties for applications in catalysis, materials science, and medicine.

Computational Chemistry and Theoretical Investigations on Methylene Dibutyldithiocarbamate Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules, offering a detailed view of their geometry, stability, and electronic nature.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of dithiocarbamate (B8719985) complexes. nih.govmdpi.comresearchgate.net DFT calculations, often at the B3LYP level of theory, are employed to optimize the molecular geometries and to predict various spectroscopic and electronic properties. nih.gov For instance, in studies of metal complexes of dithiocarbamates, DFT has been used to determine the coordination geometries and to understand the nature of the metal-ligand bonding. mdpi.comresearchgate.net

Theoretical investigations on compounds analogous to methylene (B1212753) dibutyldithiocarbamate, such as mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, have utilized DFT to analyze molecular conformations and the influence of different alkyl substituents on the supramolecular assembly. mdpi.comresearchgate.net These studies reveal how the steric bulk of the alkyl groups can dictate the formation of dimers or other aggregates through intermolecular interactions. mdpi.comresearchgate.net

A common finding in DFT studies of dithiocarbamates is the delocalization of π-electrons across the N-CS₂ group, which contributes to the stability of these compounds. mdpi.com The calculated bond lengths and angles from DFT often show good agreement with experimental data from X-ray crystallography, validating the computational models used. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. ymerdigital.com The MEP is typically mapped onto the electron density surface of the molecule, with different colors representing varying potential values.

In studies of dithiocarbamate ligands and their metal complexes, MEP maps consistently show the most negative potential (often colored red or yellow) to be localized on the sulfur atoms of the dithiocarbamate group. ymerdigital.comresearchgate.netresearchgate.net This indicates that these sulfur atoms are the primary sites for electrophilic attack and for coordinating with metal ions. Conversely, positive potential regions (colored blue) are generally found around the hydrogen atoms of the alkyl groups. ymerdigital.com

For example, a computational study on various dithiocarbamate ligands derived from primary anilines demonstrated that the electrostatic potential maps clearly identify the sulfur atoms as the most electron-rich regions. researchgate.net Similarly, MEP analysis of an As(III) dithiocarbamate complex showed a color range from -5.177e-2 to +5.177e-2, with the negative potential concentrated on the electronegative sulfur atoms, highlighting their nucleophilic character. ymerdigital.com

Table 1: Representative MEP Data for Dithiocarbamate Systems

| Compound/System | MEP Region | Potential Value (a.u.) | Implication |

| As(III) dithiocarbamate complex | Negative (on S atoms) | -5.177e-2 | Nucleophilic reactivity |

| As(III) dithiocarbamate complex | Positive (on H atoms) | +5.177e-2 | Electrophilic reactivity |

| Generic dithiocarbamate ligands | Negative (on S atoms) | Varies | Primary site for metal coordination |

Note: The specific values presented are illustrative and are based on findings from studies on analogous dithiocarbamate compounds.

Intermolecular Interaction Analysis

The solid-state structures and properties of dithiocarbamate compounds are often governed by a network of noncovalent interactions. Computational methods provide a powerful means to analyze and quantify these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework used to analyze the electron density topology and to characterize chemical bonds and other interactions. In a computational study of mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, QTAIM analysis was employed to investigate both intramolecular and intermolecular interactions. mdpi.com

The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) provides information about the nature of these interactions. For instance, the presence of a BCP between two atoms is a necessary condition for a chemical bond. The values of ρ and ∇²ρ at the BCP can distinguish between covalent bonds (high ρ, negative ∇²ρ) and closed-shell interactions like hydrogen bonds and van der Waals forces (low ρ, positive ∇²ρ). In the context of dithiocarbamates, QTAIM can be used to characterize weak intermolecular contacts, such as C-H···S hydrogen bonds, which play a role in the crystal packing. mdpi.com

Noncovalent Interaction (NCI) plots are a visualization technique that highlights regions of noncovalent interactions in a molecule or a molecular complex. The NCI plot is based on the reduced density gradient (RDG) and the electron density. It provides a color-coded isosurface that allows for the identification and characterization of different types of noncovalent interactions, such as attractive van der Waals forces, repulsive steric clashes, and hydrogen bonds.

The stability of supramolecular structures formed by dithiocarbamate compounds can be quantified by calculating the interaction energies between the constituent molecules. Computational methods allow for the decomposition of the total interaction energy into its various components, such as electrostatic, exchange-repulsion, and dispersion contributions.

For instance, in the investigation of mercury(II) bis(isobutyldithiocarbamate), where molecules are aligned for intermolecular Hg···S interactions, computational chemistry demonstrated that even at separations exceeding the sum of the van der Waals radii, the stabilization energy afforded by these interactions was approximately 2.5 kcal/mol. mdpi.comresearchgate.net A Natural Bond Orbital (NBO) analysis further indicated the importance of charge transfer from the lone pair of the sulfur atom to an antibonding orbital of the Hg-S bond (LP(S) → σ*(Hg–S)) and the dominance of dispersion forces in these interactions. mdpi.comresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties, including its stability, reactivity, and spectroscopic behavior. Computational chemistry provides powerful tools to investigate this structure in detail. For Methylene dibutyldithiocarbamate, understanding the distribution of electrons and the nature of molecular orbitals is key to elucidating its behavior. Methods such as Natural Bond Orbital (NBO) analysis and Molecular Orbital (MO) theory are instrumental in these investigations, translating complex quantum mechanical data into comprehensible chemical concepts.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that interprets a complex molecular wavefunction in terms of a localized Lewis structure, representing electron density in terms of bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com This approach is particularly effective for analyzing charge delocalization and intramolecular charge transfer (ICT) by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for molecular stability.

In the this compound system, significant ICT is expected due to the presence of electron-rich sulfur and nitrogen atoms and the π-systems of the thiocarbonyl (C=S) groups. The primary donor orbitals are the lone pairs (LP) on the nitrogen and sulfur atoms, while the principal acceptor orbitals are the antibonding π* and σ* orbitals associated with the dithiocarbamate framework.

Key intramolecular interactions would include:

LP (N) → π(C=S):* Delocalization of the nitrogen lone pair into the antibonding orbital of the thiocarbonyl group. This interaction is characteristic of carbamates and dithiocarbamates and contributes significantly to the planar character of the N-C(S)S moiety.

π(C=S) → π(C=S):* Intramolecular charge transfer within the dithiocarbamate group, indicating electron delocalization across the functional group.

While specific computational data for this compound is not publicly available, the following table illustrates the typical NBO analysis results for a molecule with similar dithiocarbamate functionalities, based on findings for related compounds. nih.govnih.gov The stabilization energies (E(2)) indicate the strength of the charge transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π(C=S) | ~40-60 | π-delocalization |

| LP (S) | σ(N-C) | ~5-10 | Hyperconjugation |

| LP (S) | σ(C-S) | ~2-5 | Hyperconjugation |

| π(C=S) | π(C=S) | ~15-25 | π-conjugation |

This table is illustrative, providing representative data for dithiocarbamate systems to demonstrate the principles of NBO analysis.

Molecular Orbital Theory Applied to Reactivity and Stability

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. nih.gov Within this framework, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance for understanding chemical reactivity and stability.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater capacity for electron acceptance.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of higher chemical reactivity and lower kinetic stability. nih.govnih.gov

The following interactive table presents typical FMO energy values that would be expected from a Density Functional Theory (DFT) calculation on a dithiocarbamate molecule, based on published data for analogous compounds. nih.govnih.gov

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -0.5 to -1.5 | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | High chemical stability and low reactivity |

This table is illustrative, providing representative data for dithiocarbamate systems to demonstrate the principles of FMO analysis.

The relatively large HOMO-LUMO gap suggested by these typical values would classify this compound as a "hard" molecule, indicating significant stability, which is consistent with its application as a lubricant additive where chemical inertness is desirable. wikipedia.org

Advanced Analytical Methodologies for Characterization and Quantification of Methylene Dibutyldithiocarbamate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of methylene (B1212753) dibutyldithiocarbamate. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the connectivity of atoms within the molecule. nih.gov

In ¹H NMR, the chemical shifts and splitting patterns of the signals provide detailed information about the different types of protons and their neighboring atoms. For methylene dibutyldithiocarbamate, the spectrum would show characteristic signals for the butyl group's methyl (CH₃) and methylene (CH₂) protons, as well as the central methylene bridge protons. The integration of these signals corresponds to the number of protons in each environment, confirming the molecule's stoichiometry.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. acs.org Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon framework. This includes the carbons of the butyl chains, the central methylene group, and the thiocarbonyl carbon of the dithiocarbamate (B8719985) moiety. The chemical shift of the thiocarbonyl carbon is particularly diagnostic.

NMR is also invaluable for monitoring the synthesis of this compound, which is typically prepared by the alkylation of dibutyldithiocarbamate with dichloromethane. wikipedia.org By taking NMR spectra of the reaction mixture over time, one can follow the disappearance of starting material signals and the appearance of product signals, thereby optimizing reaction conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (butyl) | 0.8 - 1.0 | 13 - 15 |

| CH₂ (butyl, adjacent to CH₃) | 1.2 - 1.5 | 20 - 22 |

| CH₂ (butyl, adjacent to N) | 1.6 - 1.8 | 29 - 31 |

| N-CH₂ (butyl) | 3.2 - 3.5 | 50 - 55 |

| S-CH₂-S | 4.5 - 5.0 | 45 - 50 |

| C=S | - | 195 - 205 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. wwjmrd.com The resulting spectrum displays a unique pattern of absorption bands, which serves as a molecular "fingerprint."

Key vibrational bands in the FT-IR spectrum of this compound include:

C-H stretching vibrations: In the region of 2850-3000 cm⁻¹, characteristic of the alkyl (butyl) groups. researchgate.net

C-N stretching vibration: A strong band typically appearing in the 1450-1550 cm⁻¹ region, indicative of the thioureide bond, which has partial double bond character. researchgate.net

C-S stretching vibrations: These bands are usually found in the 950-1050 cm⁻¹ range. researchgate.net

The FT-IR spectrum can confirm the successful synthesis of the molecule by showing the presence of these characteristic absorptions. It is also a valuable tool for quality control, as the presence of unexpected peaks could indicate impurities or degradation of the product.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850-3000 | Strong |

| C-N stretch (thioureide) | 1450-1550 | Strong |

| C-S stretch | 950-1050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. In the case of this compound, this technique provides information about the electronic transitions within the dithiocarbamate chromophore. The π → π* and n → π* transitions of the C=S group are responsible for the characteristic UV absorption bands.

This technique is particularly useful for quantitative analysis. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of this compound in a solution can be accurately determined. This is valuable for monitoring the compound in various media, such as lubricants or environmental samples, provided a suitable extraction method is employed. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (e.g., HPLC-MS, Probe-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. researchgate.net It provides the exact molecular weight of this compound, confirming its elemental composition. guidechem.com

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the separation and identification of the compound in complex mixtures. researchgate.net The mass spectrometer can be operated in various modes to induce fragmentation of the molecule. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and structural elucidation. encyclopedia.pub For instance, the fragmentation of this compound would likely involve cleavage of the C-S and C-N bonds, providing further structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of dithiocarbamates, often after a derivatization step. encyclopedia.pubmhlw.go.jp

Single-Crystal X-ray Crystallography for Definitive Molecular Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the Raman spectrum would provide a characteristic "fingerprint" that can be used for identification. The symmetric vibrations of the molecule, particularly those involving the C-S and S-S bonds, often give rise to strong Raman signals. This can be particularly useful for studying the compound in aqueous solutions or in solid matrices where FT-IR may have limitations.

Chromatographic Separation and Detection Methods.jst.go.jpwikipedia.orgmhlw.go.jpwur.nl

Chromatographic techniques are central to the analysis of this compound and other dithiocarbamates. These methods separate the analyte from complex mixtures, allowing for its precise detection and quantification. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and whether the analysis targets the intact molecule or its derivatives.

Due to the low stability and poor solubility of many dithiocarbamates in water and organic solvents, their direct analysis can be challenging. tandfonline.com Therefore, analytical approaches often involve either hot acid digestion to form carbon disulfide (CS2) for gas chromatography analysis or alkaline extraction with stabilizers for liquid chromatography analysis. tandfonline.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis.jst.go.jpmhlw.go.jp

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of dithiocarbamates like this compound in complex mixtures. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of MS. For dithiocarbamates, which can be thermally unstable or non-volatile, HPLC is often the preferred separation method over gas chromatography.

The analysis of dithiocarbamates by HPLC-MS can be challenging due to their physicochemical properties. eurl-pesticides.eu To overcome these difficulties, derivatization is often employed. For instance, dithiocarbamates can be converted into more stable and readily analyzable methyl esters. encyclopedia.pub The use of ion-pair chromatography has also been explored to improve the separation of these compounds. encyclopedia.pub

In HPLC-MS analysis, both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been utilized. tandfonline.com The choice between these ionization sources can depend on the specific dithiocarbamate and its metabolites being analyzed, as their sensitivities can differ. tandfonline.com For example, a study on the simultaneous analysis of various dithiocarbamates and their degradation products found APCI to be a more robust and reproducible ionization technique for these compounds. nih.gov

A study detailing the analysis of dithiocarbamate fungicide residues in fruits and vegetables utilized HPLC-ESI-MS for simultaneous determination. nih.gov The method involved surface extraction with an alkaline buffer and separation on a specialized column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Dithiocarbamates.wikipedia.orgmhlw.go.jpwur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. gcms.cz For non-volatile compounds like many dithiocarbamates, derivatization is a necessary step to increase their volatility for GC analysis. gcms.cz

A common approach for the analysis of dithiocarbamates by GC-MS involves the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS2), which is then quantified. thermofisher.comnih.gov This method, however, is a non-specific sum method that does not differentiate between various dithiocarbamate species. thermofisher.com The process typically involves reacting the sample with a mixture of tin(II) chloride and hydrochloric acid to quantitatively convert the dithiocarbamate to CS2. thermofisher.com The produced CS2 is then extracted into a solvent like isooctane (B107328) and analyzed by GC-MS. thermofisher.comnih.gov

Alternatively, derivatization methods that create more specific and stable products are employed. Methylation is a common derivatization technique where dithiocarbamates are converted to their methyl esters using reagents like methyl iodide or dimethyl sulfate (B86663). encyclopedia.pubnih.gov These methylated derivatives are more amenable to GC-MS analysis. encyclopedia.pub For example, a method for analyzing polycarbamate involved its analysis as methyl derivatives of dimethyldithiocarbamate (B2753861) (DMDC) and dimethyl ethylene (B1197577) bisdithiocarbamate (EBDC). encyclopedia.pub

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Selectivity.wikipedia.orgwur.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of this compound and other dithiocarbamates, especially at trace levels. nih.govnih.gov This technique involves the separation of the analyte by LC, followed by ionization and two stages of mass analysis. The first mass spectrometer selects the precursor ion of the target compound, which is then fragmented. The second mass spectrometer analyzes the resulting product ions, providing a highly specific analytical signature.

Due to the inherent instability of many dithiocarbamates, direct analysis is often difficult. nih.gov Therefore, methods involving derivatization are commonly used. A prevalent strategy is the methylation of dithiocarbamates to form more stable derivatives that can be readily analyzed by LC-MS/MS. encyclopedia.pubnih.gov For instance, a method for the analysis of ten dithiocarbamate fungicides involved their conversion to water-soluble sodium salts and subsequent methylation with dimethyl sulfate. nih.gov The resulting methylated compounds were then detected by LC-MS/MS. nih.gov

The use of LC-MS/MS allows for very low limits of detection (LOD) and quantification (LOQ). In one study, the LOQs for methylated dithiocarbamates were found to be in the low µg/kg range. nih.gov Another study reported LODs and LOQs for different dithiocarbamate subclasses to be approximately 0.03 mg/kg and 0.05 mg/kg, respectively. nih.gov The high selectivity of MS/MS also helps to minimize matrix effects, which can be a significant issue in complex samples like food and environmental matrices. encyclopedia.pub

Advanced Sample Preparation Techniques (e.g., QuEChERS, Methylation Derivatization).wikipedia.orgwur.nl

The analysis of this compound is often preceded by a crucial sample preparation step to extract and clean up the analyte from the sample matrix. Advanced techniques like QuEChERS and methylation derivatization are employed to ensure accurate and reliable quantification.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method widely used for the analysis of pesticide residues, including dithiocarbamates, in various matrices. jst.go.jpnih.gov The QuEChERS approach typically involves an initial extraction with acetonitrile (B52724) followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. nih.gov This method has been adapted for dithiocarbamate analysis, often in combination with a derivatization step. nih.govresearchgate.net For example, a modified QuEChERS method has been developed where the extraction and methylation of dithiocarbamates occur successively in one pot, simplifying the workflow. nih.gov

Methylation Derivatization is a key strategy to overcome the analytical challenges posed by the instability and low solubility of many dithiocarbamates. nih.gov This process converts the dithiocarbamate into a more stable and volatile methyl ester, which is more amenable to chromatographic analysis. encyclopedia.pub Common methylating agents include dimethyl sulfate and methyl iodide. encyclopedia.pubnih.gov The derivatization is often carried out after converting the dithiocarbamate into a water-soluble salt. nih.gov This derivatization not only improves the chromatographic properties of the analyte but also allows for the differentiation between different classes of dithiocarbamates. nih.gov

The combination of QuEChERS and methylation derivatization provides a powerful and efficient workflow for the analysis of dithiocarbamates in complex samples, leading to high-quality data with good accuracy and precision. nih.gov

Elemental Analysis for Compositional Verification.wikipedia.org

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organosulfur compound like this compound (C₁₉H₃₈N₂S₄), elemental analysis provides experimental verification of its chemical formula by quantifying the mass percentages of its constituent elements: carbon, hydrogen, nitrogen, and sulfur. wikipedia.org

The presence of sulfur is a key characteristic of this molecule. In mass spectrometry, the isotopic pattern of sulfur can be a useful indicator. Sulfur has a characteristic isotopic signature, with the isotope being approximately 4.4% as abundant as the ³²S isotope. britannica.com This isotopic peak can help in the identification of sulfur-containing compounds during mass spectrometric analysis.

Environmental Transformation and Degradation Pathways of Dithiocarbamates: a Chemical Perspective

Abiotic Degradation Mechanisms and Pathways

Abiotic degradation, which includes chemical processes that are not mediated by living organisms, plays a significant role in the breakdown of dithiocarbamates in the environment. The primary abiotic degradation pathways for this class of compounds are hydrolysis and photolysis. nih.govnih.gov

Dithiocarbamates are generally susceptible to rapid degradation in the environment through both photolysis and hydrolysis. nih.gov Photodegradation is a process where light energy breaks down chemical compounds. nih.gov The rate and extent of photolysis depend on the ability of the compound to absorb light at wavelengths present in sunlight (greater than 290 nm) and the efficiency of the subsequent chemical reactions. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of dithiocarbamates to hydrolysis is highly dependent on pH. For instance, alkyl dithiocarbamates are generally stable in alkaline conditions but are susceptible to acid-catalyzed hydrolysis. who.int This process often leads to the splitting off of carbon disulfide and hydrogen sulfide (B99878). who.int The rate of degradation is also influenced by other factors such as the type of cation present in the case of dithiocarbamate (B8719985) salts. who.int

Identification and Characterization of Chemical Transformation Products

The degradation of dithiocarbamates leads to the formation of various transformation products, some of which may have their own environmental and toxicological significance.

A significant body of research has focused on the breakdown products of ethylenebisdithiocarbamates (EBDCs), a major subgroup of dithiocarbamate fungicides. A primary and well-studied degradation product of EBDCs is ethylenethiourea (B1671646) (ETU). nih.govwho.int ETU can be formed during the manufacturing process of EBDCs and also in the environment from the parent compound in the presence of oxygen and moisture. nih.govwho.int Similarly, propylenethiourea (PTU) is a known metabolite of propylenebisdithiocarbamates. nih.gov These metabolites are of interest due to their potential toxicological effects. who.int

The general degradation of dithiocarbamates can also yield simpler molecules like carbon disulfide and the corresponding amines. nih.gov However, specific studies identifying and characterizing the chemical transformation products resulting from the abiotic degradation of methylene (B1212753) dibutyldithiocarbamate are not available in the public domain. Given its structure, which features two dibutyldithiocarbamate moieties linked by a methylene bridge, its degradation would not be expected to form ETU or PTU. The likely degradation products would be related to dibutylamine (B89481) and carbon disulfide.

General Dithiocarbamate Degradation Products

| Parent Compound Class | Key Transformation Products | Reference |

|---|---|---|

| Ethylenebisdithiocarbamates (EBDCs) | Ethylenethiourea (ETU), Ethyleneurea (EU) | nih.govwho.int |

| Propylenebisdithiocarbamates | Propylenethiourea (PTU) | nih.gov |

| General Dithiocarbamates | Carbon disulfide, Hydrogen sulfide, Amines | nih.govwho.int |

Studies on Environmental Transport and Distribution in Chemical Matrices (e.g., Soil, Water, Air)

The transport and distribution of dithiocarbamates in the environment are influenced by their physicochemical properties, such as water solubility and vapor pressure, as well as the characteristics of the environmental matrix.

Information regarding the environmental impact of dithiocarbamates concerning their persistence and bioaccumulation in different species and food chains is limited. who.int However, due to their generally rapid degradation, long-range transport of the parent compounds is less of a concern than that of their more stable and mobile degradation products. nih.govwho.int

For example, ETU, a degradation product of EBDCs, is water-soluble and mobile, which means it can be taken up by plant roots and translocated within the plant. who.int The mobility of the parent EBDCs in soil can vary considerably depending on their individual water solubilities and the soil type. who.int

There is a lack of specific studies on the environmental transport and distribution of methylene dibutyldithiocarbamate in soil, water, and air. Its transport properties would need to be inferred from its physicochemical characteristics, which are not extensively documented in environmental fate literature.

Factors Influencing Environmental Transport of Dithiocarbamates

| Environmental Matrix | Key Influencing Factors | General Observations for Dithiocarbamates | Reference |

|---|---|---|---|

| Soil | Water solubility, Soil type, Organic matter content | Mobility varies; degradation can be rapid. | who.int |

| Water | pH, Presence of oxygen, Sunlight | Rapid degradation through hydrolysis and photolysis is common. | nih.govwho.int |

| Air | Vapor pressure | Information is limited; degradation products may be more relevant for transport. | who.int |

Future Directions and Emerging Research Avenues for Methylene Dibutyldithiocarbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of dithiocarbamates often involves a two-step process starting with the reaction of a secondary amine with carbon disulfide in the presence of a strong base, followed by a reaction with an electrophilic substrate. tandfonline.com However, there is a growing trend towards developing more sustainable and efficient one-pot, three-component reactions. tandfonline.comrsc.orgresearchgate.net These greener approaches aim to minimize waste, reduce reaction times, and avoid the use of hazardous organic solvents. tandfonline.comrsc.org

Key areas for future development in the synthesis of Methylene (B1212753) dibutyldithiocarbamate and related compounds include:

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing dithiocarbamates without the need for a catalyst and under solvent-free conditions, which is a highly atom-economic process. organic-chemistry.orgorganic-chemistry.org

Green Solvents: The use of environmentally benign reaction media such as water, deep eutectic solvents (DES), and polyethylene glycol (PEG) is being explored to replace traditional volatile organic solvents. tandfonline.comrsc.org These solvents can often be recovered and recycled. rsc.org

Energy-Efficient Methods: Visible-light-induced and photochemical synthetic methods are emerging as energy-efficient alternatives to conventional heating. tandfonline.comorganic-chemistry.org These reactions can often be carried out at room temperature. tandfonline.com

Multicomponent Reactions: One-pot reactions involving an amine, carbon disulfide, and an appropriate electrophile are being refined to improve yields and simplify work-up procedures. researchgate.nettandfonline.com

| Synthetic Approach | Key Features | Potential Advantages for Methylene Dibutyldithiocarbamate Synthesis |

| Catalyst-Free, Solvent-Free | One-pot reaction of amine, CS₂, and alkyl halide. organic-chemistry.orgorganic-chemistry.org | High atom economy, reduced waste, simplified purification. |

| Green Solvents (DES, PEG, Water) | Use of non-toxic, recyclable reaction media. tandfonline.comrsc.org | Improved environmental profile, potential for enhanced reaction rates. |

| Visible-Light Photocatalysis | Utilizes light as an energy source, often with a photocatalyst. tandfonline.comorganic-chemistry.org | Mild reaction conditions, high efficiency, good functional group tolerance. organic-chemistry.org |

| One-Pot, Three-Component Condensation | Condensation of an amine, carbon disulfide, and an electrophile in a single step. rsc.orgresearchgate.net | Operational simplicity, high yields, and short reaction times. rsc.org |

Exploration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure of this compound and its complexes is crucial for predicting their properties and reactivity. While standard techniques like FT-IR, UV-Vis, and NMR spectroscopy are routinely used, future research will likely incorporate more advanced methods to gain deeper insights. nih.govresearchgate.net

The thioureide C-N and the C-S stretching vibrations in the FT-IR spectrum are particularly important for characterizing dithiocarbamate (B8719985) complexes. nih.gov For instance, a single strong band for the ν(C-S) vibration is indicative of bidentate coordination of the dithiocarbamate ligand.

Future research will focus on:

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and crystal packing. nih.govresearchgate.net For this compound, this would reveal the precise geometry around the central methylene bridge and the coordination of the dithiocarbamate moieties.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC, can provide detailed information about the connectivity of atoms within the molecule. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of new derivatives and complexes.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to study the electronic structure and chemical environment of the atoms in this compound and its metal complexes.

| Technique | Information Gained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.govresearchgate.net | Elucidation of the coordination geometry in metal complexes and solid-state packing. |

| 2D NMR (e.g., HSQC) | Correlation between protons and carbons, detailed structural connectivity. researchgate.net | Unambiguous assignment of signals and confirmation of the molecular framework. |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. | Confirmation of the identity of newly synthesized compounds. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. | Understanding the electronic effects of metal coordination and surface interactions. |

Design and Synthesis of New Metal Complexes with Tailored Properties

Dithiocarbamates are versatile ligands that form stable complexes with a wide range of transition metals, main group elements, lanthanides, and actinides. nih.gov The properties of these metal complexes can be fine-tuned by judiciously choosing the metal ion and the substituents on the dithiocarbamate ligand. nih.gov For this compound, the design and synthesis of new metal complexes offer a rich area for future research with potential applications in materials science and catalysis. researchgate.netmdpi.com

Key research directions include:

Polynuclear and Macrocyclic Complexes: The bridging nature of the methylene group in this compound makes it an ideal candidate for the synthesis of dinuclear or polynuclear metal complexes and macrocyclic structures. semanticscholar.org

Mixed-Ligand Complexes: Introducing other ligands into the coordination sphere of a metal alongside this compound can lead to complexes with unique electronic and steric properties.

Precursors for Nanomaterials: Metal dithiocarbamate complexes are known to be effective single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.net The thermal decomposition of this compound complexes could provide a route to novel nanomaterials.

Catalytic Applications: The development of this compound metal complexes as catalysts for organic transformations is a promising area of investigation. nih.gov

| Metal Ion | Potential Properties of the Complex | Research Focus |

| Copper(II) | Distorted square planar geometry, potential for catalytic activity. nih.gov | Synthesis of mononuclear and polynuclear complexes, investigation of catalytic applications. |

| Zinc(II) | Tetrahedral or dinuclear structures, precursor for zinc sulfide nanoparticles. nih.govresearchgate.net | Exploration as single-source precursors for nanomaterials. |

| Gold(III) | Square planar geometry, potential anticancer properties. mdpi.com | Design of complexes with enhanced biological activity. |

| Ruthenium(III) | Octahedral geometry, interesting electrochemical properties. | Development of novel catalysts and electroactive materials. |

In-depth Computational Modeling for Predicting Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. researchgate.netresearchgate.net Applying these methods to this compound and its derivatives can accelerate the design of new materials with desired properties.

Future computational studies could focus on:

Predicting Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.

Modeling Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., IR, NMR), which can aid in the interpretation of experimental results.

Designing Metal Complexes: DFT can be used to model the structure and electronic properties of hypothetical metal complexes, allowing for the in-silico screening of candidates before their synthesis. researchgate.net

Understanding Adsorption and Reactivity: For applications in environmental remediation or catalysis, computational modeling can provide insights into the interaction of this compound with surfaces and other molecules. researchgate.net

| Computational Method | Application | Potential Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction pathways. researchgate.netresearchgate.net | Prediction of reactivity, spectroscopic properties, and the design of novel metal complexes. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Understanding the conformational flexibility and interactions in solution. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical, chemical, or biological properties. | Prediction of the properties of new derivatives based on their structure. |

Research into Environmental Remediation Strategies Leveraging Dithiocarbamate Transformation Mechanisms

Dithiocarbamates are known for their ability to chelate heavy metals, making them promising candidates for environmental remediation. mdpi.comtandfonline.comarabjchem.org The transformation and degradation of dithiocarbamates in the environment are also critical areas of study. nih.govwho.int Understanding these mechanisms can lead to the development of novel strategies for treating contaminated water and soil.

Future research in this area should investigate:

Heavy Metal Sequestration: The efficiency of this compound and its derivatives in removing heavy metal ions like lead, cadmium, and mercury from aqueous solutions needs to be systematically studied. mdpi.comtandfonline.com The formation of insoluble metal complexes is a key advantage in this application. tandfonline.com

Degradation Pathways: The environmental fate of this compound, including its degradation through hydrolysis, photolysis, and microbial action, requires further investigation. nih.govwho.int The identification of its degradation products is crucial for a complete environmental risk assessment.

Modified Sorbents: Immobilizing this compound onto solid supports, such as polymers or silica, could create reusable sorbents for the selective removal of pollutants.

Transformation for Pollutant Degradation: The chemical transformations that dithiocarbamates undergo could potentially be harnessed to degrade other organic pollutants in the environment.

| Environmental Application | Underlying Principle | Research Objective for this compound |

| Heavy Metal Remediation | Strong chelation of heavy metal ions to form insoluble complexes. mdpi.comtandfonline.com | Quantify the binding affinity and capacity for various toxic metals. |

| Biodegradation Studies | Microbial metabolism of the dithiocarbamate structure. nih.gov | Identify microbial strains capable of degrading the compound and elucidate the metabolic pathways. |

| Photodegradation Studies | Breakdown of the molecule upon exposure to light. nih.gov | Determine the kinetics and products of photodegradation in aqueous environments. |

| Development of Functional Materials | Covalent attachment to solid supports for enhanced stability and reusability. | Synthesize and characterize novel sorbent materials for targeted pollutant removal. |

Q & A

Q. What are the optimal synthetic routes for preparing methylene dibutyldithiocarbamate and its metal complexes?

The compound is synthesized via ligand-metal exchange reactions. For example, copper complexes can be prepared by reacting copper(II) acetate with zinc dibutyldithiocarbamate in a biphasic system (dichloromethane/water) under aerobic conditions. Key parameters include a 1:1 molar ratio of reactants, ambient temperature, and purification through organic layer separation and vacuum drying . For the parent ligand, sodium salts of dithiocarbamates are often intermediates, requiring precise pH control during synthesis to avoid decomposition .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- FTIR : Confirms the presence of dithiocarbamate functional groups (C=S and C-N vibrations at ~950–1250 cm⁻¹ and ~1450–1550 cm⁻¹, respectively) .

- XRD : Resolves crystallographic structure and identifies coordination geometry in metal complexes .

- Elemental Analysis : Validates purity and stoichiometry (e.g., deviations >0.3% in C/H/N suggest impurities) .

Q. How does this compound interact with mineral surfaces in adsorption studies?

Adsorption mechanisms are probed using in situ techniques like AFM (to visualize surface morphology changes) and XPS (to track sulfur-metal bonding on chalcopyrite or galena). Experimental variables include pH (optimal range: 8–10), ionic strength, and competing ligands. Adsorption isotherms (Langmuir/Freundlich models) quantify monolayer coverage and affinity constants .

Advanced Research Questions

Q. How can discrepancies in adsorption efficiency data across studies be systematically addressed?

Contradictions often arise from variations in:

- Solution Chemistry : Temperature (e.g., absorption indices decrease ~1% per °C rise) and solvent polarity (e.g., solvation differences in ammonia vs. methylamine) .

- Surface Pretreatment : Oxidized vs. pristine mineral surfaces alter ligand accessibility .

- Analytical Calibration : Standardize spectrophotometric measurements (e.g., methylene blue dye protocols) to minimize instrument-driven errors .

Q. What strategies improve the reproducibility of metal complex synthesis with this compound?

- Stoichiometric Control : Use inert atmospheres to prevent oxidation of thiol groups during reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure complexes.

- Cross-Validation : Compare XRD data with computational models (e.g., DFT) to verify geometric assignments .

Q. How can environmental persistence and toxicity of this compound be assessed?

Follow ECHA guidelines for PBT/vPvB (persistence, bioaccumulation, toxicity) evaluation:

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C.

- Ecotoxicology : Use Daphnia magna or algal bioassays to determine LC₅₀ values.

- Computational Modeling : Predict bioaccumulation factors using logP values and QSAR models .

Q. What advanced statistical methods optimize experimental design for adsorption or catalytic studies?

- Response Surface Methodology (RSM) : Identifies interactive effects of variables (e.g., pH, temperature, concentration) .

- Machine Learning : Train ANN or LS-SVM models on adsorption datasets to predict optimal conditions (e.g., >90% dye removal efficiency) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for ligand stability; characterize intermediates via TLC.

- Data Integrity : Cross-check spectral data with literature (e.g., compare XRD patterns with ICSD databases) .

- Ethical Compliance : Adhere to ECHA regulations for hazardous chemical handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.